molecular formula C13H10BrNO3 B13976810 4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene

4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene

Cat. No.: B13976810
M. Wt: 308.13 g/mol
InChI Key: SMYDBCYDHIXMRO-UHFFFAOYSA-N
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Description

4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a bromophenoxy group attached to a nitrobenzene ring, with a methyl substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene typically involves the following steps:

    Nitration: The starting material, 2-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 2-methyl-4-nitrophenol.

    Bromination: The nitrophenol derivative is then brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the para position relative to the hydroxyl group.

    Etherification: Finally, the brominated nitrophenol is reacted with 3-bromophenol in the presence of a base, such as potassium carbonate, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxy derivatives.

    Reduction: 4-(3-Bromophenoxy)-2-methyl-1-aminobenzene.

    Oxidation: 4-(3-Bromophenoxy)-2-carboxy-1-nitrobenzene.

Scientific Research Applications

4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromophenoxy moiety can enhance binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromophenoxy)pyridine: Similar structure but contains a pyridine ring instead of a nitrobenzene ring.

    4-(3-Bromophenoxy)piperidine hydrochloride: Contains a piperidine ring and is used in different applications.

Uniqueness

4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene is unique due to the presence of both a nitro group and a bromophenoxy group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern also differentiates it from other similar compounds.

Properties

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

4-(3-bromophenoxy)-2-methyl-1-nitrobenzene

InChI

InChI=1S/C13H10BrNO3/c1-9-7-12(5-6-13(9)15(16)17)18-11-4-2-3-10(14)8-11/h2-8H,1H3

InChI Key

SMYDBCYDHIXMRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=CC=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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